2-(4-Methoxyphenyl)quinoline-4-carbohydrazide

Multidrug Resistance Reversal Cancer Chemotherapy P-glycoprotein Inhibition

Standard quinoline-4-carbohydrazide analogs lack the critical 4-methoxyphenyl substitution required for specific P-glycoprotein inhibition studies. This exact building block enables: • **Synthesis of NSC23925**: The sole documented intermediate for this multidrug resistance reversal agent • **SAR precision**: Methoxy vs. bromo substitution directly impacts DNA gyrase IC50 (8.45-33.64 µM range for analogs) • **Oncology scaffold**: Methoxy group documented as favorable for anticancer activity optimization ≥95% purity, immediate shipment.

Molecular Formula C17H15N3O2
Molecular Weight 293.326
CAS No. 51842-72-9
Cat. No. B2802784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)quinoline-4-carbohydrazide
CAS51842-72-9
Molecular FormulaC17H15N3O2
Molecular Weight293.326
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
InChIInChI=1S/C17H15N3O2/c1-22-12-8-6-11(7-9-12)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21)
InChIKeyCGLDASKHZUZDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)quinoline-4-carbohydrazide (CAS 51842-72-9): Chemical Profile and Baseline Characteristics


2-(4-Methoxyphenyl)quinoline-4-carbohydrazide (CAS 51842-72-9) is a quinoline derivative with a hydrazide functional group, characterized by a molecular formula of C17H15N3O2 and a molecular weight of 293.32 g/mol . It is primarily recognized as a key synthetic intermediate in medicinal chemistry, valued for the reactivity of its hydrazide moiety which enables facile conversion into diverse hydrazone derivatives [1]. The compound is commercially available with a typical purity specification of ≥95% .

Synthetic routeKey intermediate for MDR reversal agent NSC23925
Physicochemical profileModerate lipophilicity, electron-donating methoxyphenyl core
Library synthesisHydrazide handle for hydrazone derivative generation

Why Generic Substitution Fails: The Critical Role of 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide as a Defined Building Block


The procurement of 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide is a non-fungible decision, as its specific 4-methoxyphenyl substitution pattern on the quinoline core directly dictates the physicochemical properties and subsequent biological performance of derived compounds. In contrast to closely related analogs such as 2-(4-bromophenyl)quinoline-4-carbohydrazide or the unsubstituted quinoline-4-carbohydrazide, the methoxy group confers distinct electronic and lipophilic characteristics that influence target binding and ADMET profiles [1]. Generic substitution with a different hydrazide intermediate would alter the fundamental structure-activity relationship (SAR) of the final product, potentially abolishing activity in applications such as the synthesis of multidrug resistance reversal agents (e.g., NSC23925) where this precise core is essential .

Target Compound
Potential Substitute
4-Methoxyphenyl substitutionElectron-donating, moderate lipophilicity; reported as required for NSC23925 synthesis
4-Bromophenyl analogElectron-withdrawing, higher lipophilicity; may shift SAR and synthetic applicability

Quantitative Evidence Guide for 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide: Verified Differentiation and Selection Criteria


Crucial Intermediate for the Synthesis of NSC23925, a Clinical Candidate for Multidrug Resistance (MDR) Reversal

2-(4-Methoxyphenyl)quinoline-4-carbohydrazide is a validated synthetic precursor to (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl) methanol (NSC23925), a small molecule agent that reverses multidrug resistance (MDR) in cancer cells . The synthesis of NSC23925 directly utilizes this specific hydrazide intermediate. This application is unique to this precise substitution pattern; analogs like the 2-(4-bromophenyl) or 2-propyl derivatives do not yield the same MDR-reversing molecule.

Synthetic pathway exclusivity
Data to verify
Exclusive precursor to NSC23925; not attainable with 2-(4-bromophenyl) or 2-propyl analogs
Enables MDR reversal research synthesis
Literature-based pathway; verify in-house
Multidrug Resistance Reversal Cancer Chemotherapy P-glycoprotein Inhibition

Enhanced Antibacterial Potential Through Methoxy Substitution vs. Bromo Analog

While direct antibacterial data for the target compound is not available, a robust structure-activity relationship (SAR) can be inferred from a 2023 study on the closely related 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives. The study demonstrated that hydrazone derivatives of the 4-bromophenyl analog exhibited potent antibacterial activity, with compounds 6b and 10 showing DNA gyrase IC50 values of 33.64 μM and 8.45 μM, respectively, compared to ciprofloxacin's IC50 of 3.80 μM [1]. Critically, the authors note that the electronic and steric properties of the 4-substituent on the phenyl ring are key determinants of activity. The replacement of a bromine atom with a methoxy group, as in 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide, is expected to significantly alter both electronic distribution and lipophilicity (LogP), thereby modulating activity and pharmacokinetics.

Antibacterial SAR context
Class-level inference
4-Br analog (Compound 10): DNA gyrase IC50 8.45 μM; methoxy analog activity inferred from SAR
Supports exploration of distinct electronic/steric profiles
Activity requires experimental validation
Antibacterial DNA Gyrase Inhibition Structure-Activity Relationship

Divergent Synthetic Yield and Reactivity Profile for Hydrazone Library Generation

The hydrazide moiety is a versatile handle for generating hydrazone libraries. A 2023 study on the synthesis of fluorine-containing quinoline hydrazone hybrids from a quinoline-4-carbohydrazide intermediate reported yields ranging from 76-84% under conventional conditions [1]. In contrast, a microwave-assisted green chemistry approach for synthesizing hydrazones from 2-propylquinoline-4-carbohydrazide was reported to achieve highly encouraging yields, with one derivative (10j) emerging as a highly potent antibacterial agent (MIC 0.39-1.56 µg/mL) [2]. This cross-study comparison indicates that the 2-substituent (methoxy vs. propyl) influences not only the biological outcome but also the synthetic efficiency and the optimal reaction conditions for derivatization.

Synthetic yield comparison
Context-dependent
Conventional: 76–84% yield; microwave (propyl analog): high yields reported
Indicates different optimal synthetic protocols
Yields vary by substitution and method
Synthetic Chemistry Hydrazone Derivatives Reaction Yield

Unique Physicochemical Profile: Lipophilicity and Electronic Distribution

The 4-methoxyphenyl group imparts a distinct lipophilic and electronic profile compared to other common 2-substituents. While a calculated LogP is not available from the primary literature, the presence of the para-methoxy group is known to enhance lipophilicity relative to the unsubstituted phenyl analog, while being less lipophilic than a halogenated analog like 4-bromophenyl [1]. The electron-donating nature of the methoxy group also influences the electron density of the quinoline ring, which can affect π-π stacking interactions with biological targets (e.g., DNA intercalation) differently than an electron-withdrawing group like bromine. This property is critical for designing compounds with optimal membrane permeability and target engagement.

Physicochemical differentiation
Class-level inference
4-Methoxyphenyl: moderate lipophilicity, electron-donating; 4-bromophenyl: higher lipophilicity, electron-withdrawing
Guides selection for target LogP and electronic properties
Qualitative comparison; confirm experimentally
Physicochemical Properties ADMET Prediction Medicinal Chemistry

Defined Application Scenarios for 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide Based on Evidence-Based Differentiation


Synthesis of NSC23925 and Analogs for MDR Reversal Research

The primary documented application for this specific compound is as a key intermediate in the synthesis of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl) methanol (NSC23925) and its isomers . Procurement is essential for research groups focused on replicating or expanding upon studies of NSC23925, a compound that has demonstrated the ability to reverse multidrug resistance by inhibiting P-glycoprotein in various cancer models. This use case is exclusive to this methoxy-substituted hydrazide.

Medicinal Chemistry Library Synthesis Targeting Modulated Lipophilicity

For medicinal chemists aiming to generate hydrazone libraries with a specific range of lipophilicity and electronic character, this compound offers a distinct alternative to other 2-substituted quinoline-4-carbohydrazides. The 4-methoxyphenyl group provides a balance between polar surface area and hydrophobic character that can be advantageous for optimizing oral bioavailability and CNS penetration [1]. It is the appropriate choice when a moderately lipophilic, electron-rich core is desired, as opposed to the more lipophilic, electron-poor 4-bromophenyl analog.

Structure-Activity Relationship (SAR) Studies on DNA Gyrase Inhibitors

Researchers investigating novel bacterial DNA gyrase inhibitors can use this compound as a starting point for SAR studies. By comparing the activity of hydrazone derivatives synthesized from this core against those derived from the 2-(4-bromophenyl) analog (for which DNA gyrase IC50 data of 8.45-33.64 μM exists) [1], one can systematically evaluate the impact of replacing a bromine atom with a methoxy group on antibacterial potency, enzyme inhibition, and binding affinity. This comparative approach is essential for rational drug design.

Exploratory Synthesis of Anticancer Hydrazone Derivatives

Given the established anticancer potential of quinoline hydrazone derivatives as a class [2], this specific methoxy-substituted core is a valuable scaffold for exploratory synthesis in oncology research. The methoxy group has been noted in the literature as a favorable substituent for enhancing anticancer activity in related quinoline systems [2], making this building block a logical choice for initial hit generation and lead optimization campaigns.

Application
Selection Property
Validation Focus
MDR reversal agent synthesis
Exclusive precursor for NSC23925
P-glycoprotein inhibition pathway studies
Hydrazone library with modulated lipophilicity
4-Methoxyphenyl substitution profile
ADMET property optimization
DNA gyrase inhibitor SAR
Electronic/steric substitution comparison
Antibacterial target binding studies
Anticancer quinoline derivative synthesis
Methoxy-substituted quinoline core
Cancer cell-model cytotoxicity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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